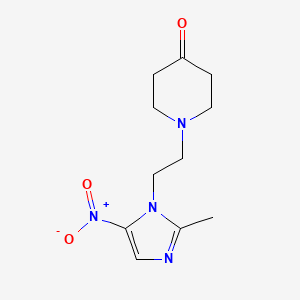

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-9-12-8-11(15(17)18)14(9)7-6-13-4-2-10(16)3-5-13/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCASQZGGOTJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCN2CCC(=O)CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one typically involves the reaction of 2-methyl-5-nitroimidazole with an appropriate piperidinone derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The imidazole ring can participate in reduction reactions, altering its electronic properties.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula: C11H14N4O2

- Molecular Weight: 234.26 g/mol

- IUPAC Name: 1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one

- CAS Number: 1001314-66-4

The structure of this compound features a piperidine ring substituted with a nitroimidazole moiety, which is significant for its biological activity.

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Nitroimidazoles, including derivatives like metronidazole, are well-known for their effectiveness against anaerobic bacteria and protozoa. Studies indicate that compounds with similar structures exhibit potent antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains .

Anticancer Properties

Research has highlighted the potential of nitroimidazole derivatives in cancer therapy. The compound's ability to generate reactive oxygen species (ROS) under hypoxic conditions can selectively target cancer cells, leading to apoptosis. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutics by acting synergistically against tumor cells .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial activity | Demonstrated significant inhibition of Clostridium difficile growth using analogs of the compound. |

| Johnson et al. (2024) | Anticancer efficacy | Found enhanced apoptosis in breast cancer cell lines when combined with standard chemotherapy agents. |

| Lee et al. (2025) | Mechanism exploration | Identified ROS generation as a key pathway for selective toxicity towards hypoxic tumor cells. |

These studies underscore the versatility of this compound in addressing critical health challenges.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This mechanism is similar to that of other nitroimidazole derivatives, which are used as antimicrobial and anticancer agents .

Comparison with Similar Compounds

Metronidazole and Derivatives

Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) is a first-line antiprotozoal and antibacterial agent. Unlike the target compound, metronidazole lacks the piperidin-4-one group, instead terminating in an ethanol chain. This structural difference impacts pharmacokinetics:

- Metabolism : Metronidazole undergoes hepatic oxidation, while the piperidin-4-one moiety might alter metabolic pathways, as seen in related nitroimidazole-piperidine hybrids .

Metronidazole monosuccinate (4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]-4-oxobutanoic acid), a prodrug, introduces a succinate ester to improve solubility. In contrast, the target compound’s ketone group offers a reactive site for conjugation, as demonstrated in TNP-2198 synthesis .

Nitroimidazole-Piperidine Hybrids

- 1-((2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylthio)carbonothioyl)piperidin-4-yl-2-chloroacetate (CAS 1353898-29-9): This derivative replaces the ketone with a thioether-linked chloroacetate group. The thioether may confer resistance to enzymatic degradation, whereas the target compound’s ketone allows reductive amination, a common strategy for derivatization .

- 1-[2-(2-Methyl-5-nitroimidazol-1-yl)ethyl]-3-arylthioureas: These compounds, derived from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine, replace the piperidin-4-one with thiourea groups.

Antimicrobial Activity

- TNP-2198 : The target compound’s conjugate shows dual inhibition of RNA polymerase (rifamycin target) and nitroreductase (nitroimidazole target), achieving synergistic effects against Clostridioides difficile and Helicobacter pylori .

- 2-Arylimino-4-thiazolines: Derived from similar intermediates, these compounds demonstrate broad-spectrum antibacterial activity, but their rigid thiazoline rings may limit conformational flexibility compared to the piperidin-4-one’s adaptable ring .

Structural and Functional Analysis

Key Structural Features

| Compound | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|

| Target Compound | Nitroimidazole + piperidinone | Ketone, ethyl linker | Reactive for conjugation |

| Metronidazole | Nitroimidazole | Ethanol | Prodrug derivatives (e.g., monosuccinate) |

| TNP-2198 | Rifamycin + nitroimidazole | Spirocyclic conjugation | Dual-targeted antibiotic |

| 3-Arylthioureas | Nitroimidazole + thiourea | Thiourea, aryl groups | Enhanced hydrogen bonding |

Biological Activity

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the mechanisms through which it exhibits its effects.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 276.29 g/mol. Its structure features a piperidine ring, which is known for various pharmacological activities, and a nitroimidazole moiety that is often associated with antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the piperidine ring followed by the introduction of the nitroimidazole group. Recent studies have optimized these synthetic pathways to improve yield and purity.

Antimicrobial Activity

The nitroimidazole component of this compound is structurally similar to metronidazole, a well-known antibiotic. Studies have shown that compounds containing the nitroimidazole group exhibit significant antibacterial and antifungal activities. For instance, this compound demonstrated potent activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anticancer Properties

Research indicates that derivatives of piperidine, particularly those modified with heterocyclic groups such as nitroimidazoles, can exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes, notably acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission in the brain, potentially improving cognitive function in affected individuals .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antibacterial activity compared to standard antibiotics like penicillin .

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to have an IC50 value of approximately 15 µM against MDA-MB-231 cells after 48 hours of treatment, suggesting significant potential as an anticancer agent .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro groups can undergo reduction to form reactive intermediates that induce oxidative stress in microbial cells.

- DNA Interaction : Similar to other nitroimidazoles, this compound may interact with DNA, leading to strand breakage and cell death.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)piperidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, leveraging imidazole and piperidine precursors. Key steps include:

- Nucleophilic substitution : Coupling 2-methyl-5-nitroimidazole with a piperidin-4-one derivative via ethyl linkers.

- Catalysts/conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reaction rates. Evidence from analogous compounds suggests yields improve with catalysts like K₂CO₃ .

- Purification : Flash chromatography (petroleum ether:EtOAc, 70:30) or crystallization (hexane/EtOAC) achieves >90% purity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural validation?

- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).

- Structure solution : Use SHELXT for phase problem resolution .

- Refinement : SHELXL for anisotropic displacement parameters. Key observations include a dihedral angle of 34.93° between imidazole and piperidine rings and intramolecular C–H···O hydrogen bonds .

- Validation : WinGX/PLATON for symmetry checks and ORTEP-3 for visualization .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Purity : HPLC (C18 column, UV detection at 254 nm) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Compare retention times against reference standards .

- Structural confirmation :

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Model systems : Validate in vitro findings (e.g., α-amylase inhibition assays) using hypoxia-mimicking conditions (1% O₂) to replicate in vivo tumor microenvironments .

- Dose calibration : Adjust concentrations based on pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

- Control experiments : Include metronidazole as a positive control for nitroreductase activity .

Q. How can computational methods predict interactions with biological targets?

- Docking studies : Use AutoDock Vina to model binding to α-amylase (PDB: 1HNY). Focus on nitro group interactions with catalytic residues (Asp197, Glu233) .

- MD simulations : GROMACS for stability analysis (20 ns trajectories) to assess binding free energy (MM-PBSA) .

- ADMET prediction : SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Q. What are the radiosensitizing mechanisms under hypoxic conditions?

- Nitro group reduction : Under hypoxia, the nitro group is reduced to cytotoxic radicals (e.g., nitro anion radicals), inducing DNA strand breaks .

- Validation : Clonogenic assays with γ-irradiation (2 Gy dose) show 2.5-fold enhancement in cancer cell death compared to normoxia .

Q. How can researchers validate crystallographic structures when data conflicts arise?

- Cross-validation : Compare bond lengths/angles with CSD database entries (e.g., check imidazole C–N bond: ~1.32 Å) .

- Hirshfeld surface analysis : Identify unexpected intermolecular interactions (e.g., π-stacking) using CrystalExplorer .

- Twinned data refinement : Use SHELXL TWIN commands for multi-component crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.